molecular formula C11H11ClN2O3 B1395571 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid CAS No. 1312138-05-8

3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid

Cat. No.: B1395571
CAS No.: 1312138-05-8
M. Wt: 254.67 g/mol
InChI Key: USFDHSIEECKVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid, also known as CMBI-HPA, is a synthetic compound that has been used in laboratory experiments for its various properties. It is a derivative of benzimidazole, and is composed of a benzimidazole moiety and a hydroxypropanoic acid moiety. CMBI-HPA has been studied as a potential therapeutic agent for various medical conditions, including cancer and neurodegenerative diseases.

Scientific Research Applications

3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid has been studied as a potential therapeutic agent for various medical conditions, including cancer and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells in vitro, and it has been postulated that it may have anti-tumor effects in vivo. Additionally, this compound has been studied as a potential neuroprotective agent, and it has been shown to protect neurons from oxidative stress in vitro.

Mechanism of Action

The exact mechanism of action of 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is not yet fully understood. However, it is known to interact with various cellular targets, including enzymes and receptors. For example, this compound has been shown to interact with the enzyme cyclooxygenase-2, which is involved in inflammation and cell proliferation. Additionally, this compound has been shown to interact with the receptor for advanced glycation end products, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been postulated that it may have anti-tumor effects in vivo. Additionally, this compound has been shown to protect neurons from oxidative stress in vitro. It has also been shown to reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable, and can be stored for long periods of time. The major limitation of using this compound in laboratory experiments is that it is not yet fully understood, and its mechanism of action is not yet fully understood. Additionally, the effects of this compound on humans are not yet fully understood.

Future Directions

Future research on 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid should focus on further elucidating its mechanism of action, as well as its effects on humans. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound in humans. Finally, further research should be conducted to determine the potential toxicity of this compound, and to develop safer and more effective formulations.

Properties

IUPAC Name

3-(6-chloro-1-methylbenzimidazol-2-yl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-14-8-4-6(12)2-3-7(8)13-11(14)9(15)5-10(16)17/h2-4,9,15H,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFDHSIEECKVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid
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3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)-3-hydroxypropanoic acid

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